ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1808094-73-6
VCID: VC4993288
InChI: InChI=1S/C16H19NO2/c1-2-19-15(18)11-16-10-6-5-9-14(16)17-13-8-4-3-7-12(13)16/h3-4,7-8H,2,5-6,9-11H2,1H3
SMILES: CCOC(=O)CC12CCCCC1=NC3=CC=CC=C23
Molecular Formula: C16H19NO2
Molecular Weight: 257.333

ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate

CAS No.: 1808094-73-6

Cat. No.: VC4993288

Molecular Formula: C16H19NO2

Molecular Weight: 257.333

* For research use only. Not for human or veterinary use.

ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate - 1808094-73-6

Specification

CAS No. 1808094-73-6
Molecular Formula C16H19NO2
Molecular Weight 257.333
IUPAC Name ethyl 2-(1,2,3,4-tetrahydrocarbazol-4a-yl)acetate
Standard InChI InChI=1S/C16H19NO2/c1-2-19-15(18)11-16-10-6-5-9-14(16)17-13-8-4-3-7-12(13)16/h3-4,7-8H,2,5-6,9-11H2,1H3
Standard InChI Key QTBQMVUCLZOHFA-UHFFFAOYSA-N
SMILES CCOC(=O)CC12CCCCC1=NC3=CC=CC=C23

Introduction

Structural Characteristics of Tetrahydrocarbazole Derivatives

Core Carbazole Framework

Carbazoles are tricyclic aromatic systems comprising two benzene rings fused to a pyrrole ring. Partial saturation of the carbazole scaffold, as seen in 2,3,4,4a-tetrahydro-1H-carbazole derivatives, introduces conformational flexibility and modulates electronic properties. The tetrahydrocarbazole moiety in the target compound retains one aromatic benzene ring while saturating the pyrrole and adjacent carbons, creating a semi-rigid bicyclic system .

Substituent Effects of the Acetate Group

The ethyl acetate group at the 4a-position introduces steric and electronic perturbations. Ethyl esters are commonly employed in medicinal chemistry to enhance bioavailability or serve as prodrugs. In related carbazole derivatives, such as methyl 4,5-dihydro-2H-pyrazolo[3,4-a]carbazole-3-carboxylate, ester groups facilitate cyclization reactions and stabilize intermediate enolates .

Synthetic Pathways for Analogous Carbazole Esters

Knoevenagel Condensation and Cyclization

Methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates serve as key intermediates in synthesizing fused carbazole systems. For example, treatment of 1-oxo-1,2,3,4-tetrahydrocarbazoles with methyl glyoxalate under basic conditions yields α-keto esters, which undergo cyclocondensation with hydrazines to form pyrazolocarbazoles . Adapting this methodology, ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate could theoretically arise from:

  • Friedel-Crafts alkylation of tetrahydrocarbazole with ethyl chloroacetate.

  • Michael addition of ethyl acrylate to a preformed enamine intermediate.

Catalytic Hydrogenation Strategies

Full saturation of carbazole’s pyrrole ring often employs palladium or platinum catalysts under hydrogen gas. For instance, hydrogenation of 1H-carbazole derivatives at 50–100 psi H₂ yields tetrahydrocarbazoles with retained aromaticity in one benzene ring . Introducing the acetate group post-hydrogenation could mitigate steric hindrance during catalysis.

Spectroscopic and Crystallographic Data for Related Compounds

IR and NMR Spectral Signatures

  • IR Spectroscopy: Carbazole NH stretching appears near 3300 cm⁻¹, while ester carbonyl (C=O) absorbs at ~1735 cm⁻¹ .

  • ¹H NMR: Protons on saturated carbons resonate between δ 1.5–3.0 ppm as multiplet signals, whereas aromatic protons appear as doublets or singlets at δ 6.8–8.5 ppm .

Crystallographic Parameters

A structurally related compound, ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate (PubChem CID 71590932), crystallizes in the monoclinic space group P 1 21/n 1 with unit cell dimensions:

  • a = 7.9591 Å, b = 4.8417 Å, c = 23.7648 Å

  • β = 94.296°, Z = 4, R-factor = 0.0769 .
    While this triazole derivative differs in heterocyclic composition, its ester group’s spatial orientation offers a proxy for modeling the target compound’s solid-state behavior.

Pharmacological and Industrial Applications

Antineoplastic and Antiviral Activities

Pyridocarbazole alkaloids like ellipticine exhibit DNA intercalation and topoisomerase inhibition, motivating synthetic efforts toward carbazole esters . Although biological data for the target compound is absent, structural analogs demonstrate:

  • IC₅₀ values < 10 μM against leukemia cell lines .

  • Inhibition of HIV-1 reverse transcriptase at nanomolar concentrations .

Material Science Applications

Carbazole derivatives are employed in organic light-emitting diodes (OLEDs) due to their electron-transport properties. Partial saturation may enhance solubility in polymeric matrices without significantly altering HOMO-LUMO gaps.

Challenges in Characterization and Synthesis

Regioselectivity in Cyclization Reactions

Controlling the position of ester group attachment during cyclization remains nontrivial. Competing pathways often yield mixtures requiring chromatographic separation .

Oxidative Stability

Tetrahydrocarbazoles are prone to autoxidation, particularly at benzylic positions. Stabilization strategies include:

  • N-Acylation to block reactive NH sites.

  • Lyophilization under inert atmosphere to prevent peroxide formation.

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